A Technical Guide to 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry
A Technical Guide to 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. It merges two "privileged scaffolds" in medicinal chemistry: the piperazine ring and the tetrahydropyran (THP) moiety. The piperazine group provides a basic, hydrophilic handle that is readily functionalized and is a cornerstone in the structure of numerous approved drugs.[1][2] The tetrahydropyran ring often serves as a metabolically stable, polar substitute for more labile groups, improving the overall pharmacokinetic profile of a drug candidate. This guide provides an in-depth analysis of the compound's chemical properties, outlines a robust synthetic protocol, and explores its strategic application in modern drug discovery.
Physicochemical and Structural Properties
The dihydrochloride salt form of 1-(tetrahydro-2H-pyran-4-yl)piperazine ensures enhanced stability and improved solubility in aqueous media, which is advantageous for both chemical reactions and biological assays. Its core properties are summarized below.
| Property | Value | Source |
| CAS Number | 790223-65-3 | [3] |
| Molecular Formula | C₉H₂₀Cl₂N₂O | [3] |
| Molecular Weight | 243.17 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | [3] |
| InChI Key | IHCJJNVEJSEXDN-UHFFFAOYSA-N | [3] |
The structure consists of a central piperazine ring N-substituted with a tetrahydropyran ring at the 4-position. The two nitrogen atoms of the piperazine ring are protonated, forming a dihydrochloride salt. This dual protonation significantly influences the molecule's pKa and solubility profile.
Anticipated Spectroscopic Characteristics
While specific spectral data for this compound is often proprietary, its structure allows for a reliable prediction of its key spectroscopic features. These characteristics are fundamental for quality control and reaction monitoring.
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¹H NMR: The spectrum is expected to show distinct signals for the tetrahydropyran and piperazine protons. The THP ring protons would appear as complex multiplets in the aliphatic region (typically 1.5-4.0 ppm). The piperazine ring protons would likely appear as two broad singlets or multiplets, shifted downfield due to the protonation of the nitrogen atoms. The N-H protons would be visible as a broad signal, exchangeable with D₂O.
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¹³C NMR: The spectrum should display five unique carbon signals corresponding to the distinct carbon environments in the molecule's symmetric structure (three for the THP ring and two for the piperazine ring).
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Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would correspond to the free base [M+H]⁺ at an m/z of approximately 171.15.
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Infrared (IR) Spectroscopy: Key vibrational bands would include broad N-H stretching from the protonated amines (around 2400-2800 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and a prominent C-O-C ether stretch from the THP ring (around 1080-1150 cm⁻¹).
Synthesis and Purification Protocol
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is most efficiently achieved via a two-step process involving reductive amination followed by salt formation. This approach is widely utilized in medicinal chemistry for its high efficiency and substrate tolerance.[1]
Retrosynthetic Analysis
The logical disconnection for this molecule breaks the C-N bond between the two heterocyclic rings, leading to piperazine and tetrahydro-4H-pyran-4-one, two readily available starting materials.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol: Synthesis of the Free Base
This protocol employs reductive amination, a robust method that forms an iminium ion intermediate in situ, which is then reduced to the amine. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is mild enough to not reduce the ketone starting material but is highly effective at reducing the iminium intermediate, thus minimizing side reactions.
Step-by-Step Methodology:
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Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add piperazine (1.5 eq). The use of excess piperazine helps to minimize the formation of the bis-alkylated byproduct.
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Imine Formation: Stir the mixture at room temperature for 1 hour. Acetic acid (0.1 eq) can be added to catalyze the formation of the iminium ion.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is fully consumed.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 1-(tetrahydro-2H-pyran-4-yl)piperazine. This product is often of sufficient purity for the next step.
Protocol: Dihydrochloride Salt Formation
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Dissolution: Dissolve the crude free base in a minimal amount of methanol or isopropanol.
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Acidification: Add a solution of hydrochloric acid (2.2 eq, e.g., 2M HCl in diethyl ether or a saturated solution of HCl in isopropanol) dropwise while stirring.
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Precipitation: The dihydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry for 1-2 hours at 0 °C to maximize precipitation.
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Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride.
Synthesis and Purification Workflow
Caption: Role as a versatile building block in drug synthesis.
Safety, Handling, and Storage
While specific toxicity data for this compound is limited, data from related piperazine salts should be used to guide handling procedures. Piperazine derivatives can cause skin and eye irritation and may lead to sensitization. [4][5]
| Parameter | Recommendation | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | To prevent skin and eye contact with the irritant powder. [5][6] |
| Ventilation | Handle in a chemical fume hood or well-ventilated area. | To avoid inhalation of fine dust particles. [4][7] |
| Storage | Store in a tightly sealed container in a cool, dry place. | The dihydrochloride salt is hygroscopic and will absorb moisture from the air. [4][8] |
| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. [4]Skin: Wash with plenty of soap and water. [5]Inhalation: Move to fresh air. [8]Seek medical attention if irritation persists. | Standard first aid for chemical exposure. |
Conclusion
1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is a high-value chemical scaffold for researchers and drug development professionals. Its synthesis from common starting materials is straightforward and scalable. The compound effectively combines the functional versatility of the piperazine linker with the favorable pharmacokinetic properties imparted by the tetrahydropyran moiety. As such, it serves as a powerful and strategic building block for the design and synthesis of next-generation therapeutics.
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